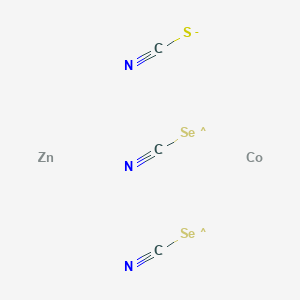

Pubchem_71380142

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

64294-58-2 |

|---|---|

Molecular Formula |

C3CoN3SSe2Zn- |

Molecular Weight |

392.4 g/mol |

InChI |

InChI=1S/CHNS.2CNSe.Co.Zn/c3*2-1-3;;/h3H;;;;/p-1 |

InChI Key |

NCBRSBCZDKJXGF-UHFFFAOYSA-M |

Canonical SMILES |

C(#N)[S-].C(#N)[Se].C(#N)[Se].[Co].[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Simepdekinra (PubChem_71380142)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simepdekinra (also known as LY4100511 and DC-853) is an orally bioavailable, small molecule modulator of Interleukin-17A (IL-17A). Developed as a "fast follower" to the discontinued compound DC-806, Simepdekinra is engineered for improved potency and metabolic stability.[1][2] Currently in Phase 2 clinical trials for psoriasis, Simepdekinra represents a promising therapeutic approach for IL-17-mediated autoimmune and inflammatory diseases.[3] This guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, and outlines the experimental protocols relevant to its characterization.

Introduction to Simepdekinra and its Therapeutic Target

Simepdekinra is a novel, orally administered small molecule designed to inhibit the pro-inflammatory signaling of Interleukin-17A (IL-17A).[4] IL-17A is a key cytokine in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[5] It is primarily produced by T helper 17 (Th17) cells and plays a crucial role in driving inflammatory responses, including the recruitment of neutrophils and the production of other pro-inflammatory mediators by various cell types.[6] By targeting the IL-17A pathway, Simepdekinra aims to suppress the downstream inflammatory cascade that leads to tissue damage in these conditions.

Core Mechanism of Action: Modulation of IL-17A Signaling

Simepdekinra functions as a potent modulator of IL-17A.[7] While the precise binding site is not definitively disclosed in the public domain, available information suggests it is a direct inhibitor of the IL-17A subunit, thereby likely disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA.[8][9] This inhibitory action prevents the initiation of the downstream signaling cascade.

The IL-17 receptor complex, upon binding of IL-17A, recruits the adaptor protein Act1. This leads to the subsequent recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[10][11] The activation of TRAF6 is a critical step that triggers downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] These pathways ultimately lead to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[12]

A patent filed by Dice Alpha Inc. for IL-17A production inhibitors, a category that includes Simepdekinra, describes the use of an NF-κB-dependent secreted embryonic alkaline phosphatase (SEAP) reporter gene assay to quantify the inhibitory activity of their compounds.[13] This strongly indicates that the mechanism of action of Simepdekinra involves the suppression of NF-κB activation downstream of IL-17A signaling.

Quantitative Data

The following table summarizes the available quantitative data on the potency of Simepdekinra.

| Parameter | Value | Cell Line | Assay Type | Source |

| IC50 (IL-17A/A) | ≤10 nM | HEK-Blue | SEAP Reporter Gene Assay | [7] |

| IC50 (IL-17A/F) | 10-100 nM | HEK-Blue | SEAP Reporter Gene Assay | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Simepdekinra's Putative Mechanism of Action in the IL-17A Signaling Pathway

Caption: Putative mechanism of Simepdekinra in the IL-17A signaling pathway.

Experimental Workflow for Assessing Simepdekinra Activity

Caption: Workflow for determining Simepdekinra's IC50 using a reporter gene assay.

Experimental Protocols

While specific, detailed experimental protocols for Simepdekinra are proprietary, the following methodologies are standard for characterizing a small molecule inhibitor of the IL-17 pathway.

HEK-Blue™ IL-17 Cell-Based Assay

This assay is used to determine the potency of compounds in inhibiting IL-17A-induced NF-κB activation.

-

Cell Line: HEK-Blue™ IL-17 cells (InvivoGen), which are engineered with a human IL-17R and an NF-κB-inducible SEAP reporter gene.

-

Procedure:

-

HEK-Blue™ IL-17 cells are plated in 96-well plates and allowed to adhere.

-

Cells are pre-incubated with varying concentrations of Simepdekinra or a vehicle control.

-

Recombinant human IL-17A is added to the wells to stimulate the IL-17 signaling pathway.

-

The plates are incubated for a specified period (e.g., 24 hours) to allow for SEAP expression and secretion.

-

Aliquots of the cell culture supernatant are transferred to a new plate.

-

QUANTI-Blue™ solution (InvivoGen), a substrate for SEAP, is added to the supernatants.

-

The plates are incubated until a color change is observed.

-

The absorbance is read at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: The absorbance values are plotted against the concentration of Simepdekinra to generate a dose-response curve, from which the IC50 value is calculated.

Preclinical In Vivo Models of Psoriasis

Animal models are utilized to assess the in vivo efficacy of IL-17 inhibitors.

-

Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice is a commonly used model.

-

Procedure:

-

A daily topical dose of IMQ cream is applied to the shaved backs and/or ears of mice for several consecutive days to induce a psoriasis-like phenotype (erythema, scaling, and skin thickening).

-

Mice are orally administered Simepdekinra or a vehicle control daily, starting before or concurrently with the IMQ application.

-

Clinical parameters such as skin thickness, erythema, and scaling are scored daily.

-

At the end of the study, skin biopsies are collected for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration) and gene expression analysis (e.g., qPCR for pro-inflammatory cytokines).

-

-

Data Analysis: Statistical analysis is performed to compare the clinical scores and histological and molecular readouts between the Simepdekinra-treated and vehicle-treated groups.

Clinical Trial Biomarker Analysis

In clinical trials for psoriasis, various biomarkers are assessed to evaluate the pharmacodynamic effects of the treatment.

-

Sample Collection: Blood and skin biopsy samples are collected from patients at baseline and at various time points during treatment.

-

Biomarker Analysis:

-

Serum Cytokine Levels: Levels of IL-17A and other relevant cytokines and chemokines in the serum are measured using techniques such as ELISA or multiplex immunoassays.

-

Gene Expression in Skin: RNA is extracted from skin biopsies, and the expression of genes associated with the IL-17 pathway and psoriasis pathology (e.g., DEFB4, S100A7, LCN2) is quantified by qPCR or RNA sequencing.

-

Histopathology: Skin biopsies are examined for changes in epidermal thickness, keratinocyte proliferation (e.g., Ki67 staining), and infiltration of immune cells (e.g., CD3+ T cells, neutrophils).

-

-

Data Analysis: Changes in biomarker levels from baseline are correlated with clinical outcomes, such as the Psoriasis Area and Severity Index (PASI) score, to assess the biological activity of Simepdekinra.

Conclusion

Simepdekinra is a promising oral IL-17A modulator with a mechanism of action centered on the inhibition of the pro-inflammatory IL-17A signaling pathway. By preventing the activation of downstream signaling cascades, including the NF-κB pathway, Simepdekinra effectively reduces the production of inflammatory mediators that drive the pathology of psoriasis and other autoimmune diseases. The available quantitative data demonstrate its high potency. Further clinical development will provide more detailed insights into its efficacy and safety profile, potentially establishing Simepdekinra as a valuable oral therapeutic option for patients with IL-17-driven diseases.

References

- 1. seekingalpha.com [seekingalpha.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 5. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. medchemexpress.com [medchemexpress.com]

- 8. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRAF6-dependent Act1 phosphorylation by the IκB kinase-related kinases suppresses interleukin-17-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IL‐23/IL‐17 immune axis mediates the imiquimod‐induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF‐κB pathway in macrophages and keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 13. Dice Alpha patents IL-17A production inhibitors | BioWorld [bioworld.com]

The Discovery and Development of a Potent Macrocyclic IL-17A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of the potent, macrocyclic Interleukin-17A (IL-17A) inhibitor, "IL-17A antagonist 3" (CAS: 2230780-65-9). While the initially specified PubChem CID 71380142 did not correspond to a known IL-17 inhibitor, this guide focuses on a well-characterized antagonist with publicly available data to serve as a comprehensive example of the IL-17 inhibitor discovery process.

Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The therapeutic potential of targeting the IL-17 pathway has been validated by the clinical success of monoclonal antibodies such as secukinumab and ixekizumab.[2][3] This guide provides a technical overview of the discovery, characterization, and preclinical development of a small molecule alternative, "IL-17A antagonist 3".

Quantitative Data Summary

The following tables summarize the key quantitative data for "IL-17A antagonist 3" and its analogs, as reported in the primary literature. This data is crucial for understanding the potency, selectivity, and pharmacokinetic properties of these compounds.

Table 1: In Vitro Activity of IL-17A Antagonist 3

| Assay Type | Parameter | Value |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 0.004 µM |

| Surface Plasmon Resonance (SPR) | K D | 0.002 µM |

| Cell-Based Assay (IL-17A-induced IL-6 secretion) | IC50 | 0.025 µM |

Table 2: Pharmacokinetic Properties of a related macrocyclic IL-17A antagonist in preclinical species

| Species | Dosing Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Rat | IV (0.5 mg/kg) | 13 | 2.8 | 2.8 | - |

| PO (3 mg/kg) | - | - | - | 45 | |

| Dog | IV (0.5 mg/kg) | 1.5 | 2.5 | 20 | - |

| PO (3 mg/kg) | - | - | - | 20-30 |

Signaling Pathway and Mechanisms of Action

Interleukin-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors such as NF-κB and the MAPK pathways, resulting in the production of inflammatory mediators like cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1, CCL20).[1] These mediators recruit and activate immune cells, perpetuating the inflammatory response. "IL-17A antagonist 3" functions by directly binding to IL-17A and disrupting its interaction with the IL-17RA receptor, thereby inhibiting the downstream signaling cascade.

Caption: IL-17A Signaling Pathway and Inhibition by Antagonist 3.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays used in the characterization of "IL-17A antagonist 3".

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the procedure for measuring the binding kinetics and affinity of "IL-17A antagonist 3" to its target, IL-17A.

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Immobilization:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant human IL-17A is diluted in 10 mM sodium acetate, pH 4.5, and injected over the activated surface to achieve an immobilization level of approximately 5000 RU.

-

The surface is then deactivated with a 1 M ethanolamine-HCl, pH 8.5 injection.

-

A reference flow cell is prepared similarly without the IL-17A immobilization.

-

-

Binding Analysis:

-

"IL-17A antagonist 3" is serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

-

The compound dilutions are injected over the IL-17A and reference surfaces at a flow rate of 30 µL/min for a contact time of 180 seconds, followed by a dissociation phase of 300 seconds.

-

The sensor surface is regenerated between cycles with a short pulse of glycine-HCl, pH 2.0.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Inhibition of IL-17A/IL-17RA Interaction

This protocol describes a high-throughput assay to quantify the inhibitory effect of "IL-17A antagonist 3" on the interaction between IL-17A and its receptor, IL-17RA.

-

Reagents:

-

Recombinant human IL-17A.

-

Recombinant human IL-17RA-Fc fusion protein.

-

Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate).

-

Anti-IL-17A antibody labeled with a FRET acceptor (e.g., d2).

-

Assay buffer: PBS with 0.1% BSA and 0.4 M KF.

-

-

Procedure:

-

"IL-17A antagonist 3" is serially diluted in the assay buffer.

-

In a 384-well low-volume white plate, the compound dilutions are incubated with IL-17A and IL-17RA-Fc for 30 minutes at room temperature.

-

The FRET donor- and acceptor-labeled antibodies are then added to the wells.

-

The plate is incubated for 2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

The fluorescence is read on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

The HTRF ratio (665 nm / 620 nm) is calculated for each well.

-

The percent inhibition is determined relative to controls (no inhibitor for 0% inhibition, no IL-17A for 100% inhibition).

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based Assay for IL-17A-Induced IL-6 Secretion

This protocol details a functional assay to measure the ability of "IL-17A antagonist 3" to inhibit the biological activity of IL-17A in a cellular context.

-

Cell Line: Human epidermal keratinocytes (HEK) or a similar IL-17A responsive cell line.

-

Procedure:

-

Cells are seeded in a 96-well plate and cultured until they reach 80-90% confluency.

-

The culture medium is replaced with a serum-free medium for 24 hours.

-

"IL-17A antagonist 3" is serially diluted and pre-incubated with a fixed concentration of IL-17A (typically the EC80 concentration) for 1 hour.

-

The cell medium is replaced with the compound/IL-17A mixtures.

-

The cells are stimulated for 24 hours at 37°C in a CO2 incubator.

-

-

IL-6 Quantification:

-

The cell culture supernatant is collected.

-

The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The percent inhibition of IL-6 secretion is calculated relative to controls (IL-17A alone for 0% inhibition, vehicle control for 100% inhibition).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Discovery and Development Workflow

The discovery and development of a novel IL-17 inhibitor like "IL-17A antagonist 3" follows a structured workflow, from initial hit identification to preclinical candidate selection.

Caption: A streamlined workflow for the discovery and preclinical development of an IL-17A inhibitor.

Logical Relationships in IL-17 Inhibitor Development

The development of an IL-17 inhibitor is a multidisciplinary effort, with logical dependencies between different stages of the process.

Caption: Logical dependencies in the IL-17 inhibitor drug development cascade.

References

Simepdekinra: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simepdekinra (also known as LY4100511 and DC-853) is an orally bioavailable, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] Developed by Eli Lilly and Company, it is currently under investigation for the treatment of immune-mediated inflammatory diseases, with a primary focus on plaque psoriasis.[1][2] This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, mechanism of action, and available experimental data for Simepdekinra.

Chemical Structure and Physicochemical Properties

Simepdekinra is a complex small molecule with the chemical formula C35H50FN7O5. It has a molecular weight of 667.81 g/mol . The 2D chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Simepdekinra

| Property | Value | Source |

| Molecular Formula | C35H50FN7O5 | PubChem |

| Molecular Weight | 667.81 g/mol | PubChem |

| SMILES | CCN1C(=CC=N1)C(=O)N--INVALID-LINK--C(=O)NC4=C(C=C(C=C4)--INVALID-LINK----INVALID-LINK--C)C">C@HNC(=O)--INVALID-LINK--OC)F | PubChem[3] |

| InChIKey | VINZZWRHTZGGES-MGVNFOJVSA-N | PubChem[3] |

| Alternative Names | LY4100511, DC-853 | Ozmosi[2] |

| Modality | Small Molecule | Ozmosi[2] |

| Route of Administration | Oral | Ozmosi[2] |

Figure 1: 2D Chemical Structure of Simepdekinra. (Source: PubChem CID 169160620)[3][4]

Mechanism of Action: IL-17 Pathway Inhibition

Simepdekinra functions as an inhibitor of the Interleukin-17 (IL-17) signaling pathway. IL-17A, a key cytokine in this pathway, is a major driver of inflammation in several autoimmune diseases, including psoriasis. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that results in the production of pro-inflammatory mediators.[5][6][7]

Simepdekinra exerts its therapeutic effect by modulating this pathway. The detailed signaling cascade is illustrated in the diagram below.

Caption: IL-17 Signaling Pathway and the inhibitory action of Simepdekinra.

In Vitro Efficacy

The in vitro potency of Simepdekinra has been evaluated using HEK-Blue™ IL-17 cells. These cells are engineered to express the human IL-17 receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.[8][9] The binding of IL-17A to its receptor on these cells triggers the signaling cascade, leading to the expression and secretion of SEAP, which can be quantified colorimetrically.

Table 2: In Vitro Potency of Simepdekinra

| Cell Line | Parameter | Value |

| IL-17A/A HEK-Blue | IC50 | ≤10 nM |

| IL-17A/F HEK-Blue | IC50 | 10-100 nM |

Experimental Protocols

HEK-Blue™ IL-17 SEAP Reporter Assay for IC50 Determination

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of an IL-17 inhibitor using HEK-Blue™ IL-17 cells.

References

- 1. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 3. 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R)-3,4-dimethyl-1-piperazinyl]-2-[[(2S)-2-methoxy-1-oxopropyl]amino]-1-methyl-3-oxopropyl]-2-fluorophenyl]amino]carbonyl]ethyl]-1-ethyl- | C35H50FN7O5 | CID 169160620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SID 508750759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Cellosaurus cell line HEK-Blue IL-17 (CVCL_UF32) [cellosaurus.org]

The Dawn of Oral IL-17 Inhibition: A Technical Guide to a New Class of Immunomodulators

For Immediate Release

A new frontier in the treatment of autoimmune diseases is emerging with the development of orally bioavailable small molecule inhibitors of Interleukin-17 (IL-17). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacology of these pioneering therapies. Moving beyond the era of injectable monoclonal antibodies, these oral agents promise improved patient convenience and the potential for broader tissue distribution, representing a significant advancement in the management of conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.

Introduction: The Rationale for Oral IL-17 Inhibitors

Interleukin-17A (IL-17A) is a cornerstone pro-inflammatory cytokine in the pathogenesis of numerous autoimmune diseases.[1][2] Secreted primarily by T helper 17 (Th17) cells, IL-17A drives inflammation by acting on various cell types, including keratinocytes and fibroblasts, to induce the production of other inflammatory mediators.[3] While injectable monoclonal antibodies targeting IL-17A or its receptor have demonstrated remarkable clinical efficacy, the need for parenteral administration presents challenges for long-term patient adherence and can be associated with injection-site reactions.[2]

Oral small molecule inhibitors offer a compelling alternative, with the potential for improved ease of administration, better tissue and blood-brain barrier penetration, and more flexible dosing regimens.[1][2] The development of these agents has focused on disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA, a challenging endeavor for small molecules.[1] This guide delves into the pharmacology of key oral IL-17 inhibitors currently in development, summarizing their mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize them.

The IL-17 Signaling Pathway

IL-17A, a homodimer, signals through a receptor complex composed of IL-17RA and IL-17RC.[4][5] Upon ligand binding, the receptor complex recruits the adaptor protein Act1 (CIKS/TRAF3IP2) through interactions between their SEFIR domains.[3][6] This initiates downstream signaling cascades, primarily activating NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes encoding cytokines (e.g., IL-6), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases.[6][7] This signaling cascade is central to the inflammatory processes observed in various autoimmune diseases.

Investigational Oral IL-17 Inhibitors

Several pharmaceutical companies are actively developing oral small molecule IL-17 inhibitors. The following sections summarize the available data for some of these promising candidates.

DC-806 (Eli Lilly and Company)

DC-806 is a small molecule inhibitor of the IL-17A subunit.[3] In a Phase 1 proof-of-concept study involving 40 participants with psoriasis, those treated with 800 mg of DC-806 twice daily showed a significant reduction in the mean Psoriasis Area and Severity Index (PASI) score at 4 weeks compared to placebo (-43.7% vs. -13.3%; p=0.0008).[3][5] A lower dose of 175 mg twice daily did not show a clinically significant benefit.[3] The treatment was well-tolerated, with all adverse events being mild to moderate in severity.[3][5]

LY3509754 (Eli Lilly and Company)

A first-in-human, Phase 1 study of LY3509754 assessed its safety, tolerability, and pharmacokinetics.[4] The study enrolled 91 healthy participants in single ascending dose (SAD) cohorts (10-2,000 mg) and multiple ascending dose (MAD) cohorts (100-1,000 mg daily for 14 days).[4] LY3509754 demonstrated a time to maximum concentration (Tmax) of 1.5-3.5 hours and a terminal half-life of 11.4-19.1 hours, supporting once-daily dosing.[4] However, the study was terminated due to safety findings, with four participants in the higher MAD cohorts experiencing drug-induced liver injury (DILI).[4][8]

ASC50 (Ascletis Pharma Inc.)

REX-7117 (Recludix Pharma)

REX-7117 is a potent and selective oral inhibitor of STAT3, a key signaling molecule downstream of the IL-23/IL-17 axis.[11][12] In a murine IL-23-induced psoriasis model, REX-7117 demonstrated efficacy comparable to an anti-IL-17A antibody and was more efficacious than a clinically relevant dose of deucravacitinib, a TYK2 inhibitor.[11] Preclinical data suggest that REX-7117 selectively inhibits Th17 cell function without impairing broader immune responses, potentially offering a better safety profile compared to JAK/TYK2 inhibitors.[11][12]

ZB021 (Zenas BioPharma)

ZB021 is a novel oral inhibitor that blocks both IL-17AA homodimers and IL-17AF heterodimers.[11] Currently in Investigational New Drug (IND)-enabling studies, ZB021 has shown high potency in vitro and robust efficacy in vivo in preclinical models.[11] Zenas BioPharma plans to submit an IND and initiate a Phase 1 clinical trial in 2026.[11][13]

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for the discussed oral IL-17 inhibitors.

Table 1: Clinical Efficacy of Oral IL-17 Inhibitors

| Compound | Study Phase | Indication | Dose | Primary Endpoint | Result | Reference |

| DC-806 | Phase 1 | Psoriasis | 800 mg BID | Mean % change in PASI at 4 weeks | -43.7% (vs. -13.3% for placebo, p=0.0008) | [3][5] |

Table 2: Pharmacokinetic Parameters of Oral IL-17 Inhibitors

| Compound | Species | Dose | Tmax (hours) | t1/2 (hours) | Key Findings | Reference |

| LY3509754 | Human | 10-2000 mg (SAD), 100-1000 mg (MAD) | 1.5 - 3.5 | 11.4 - 19.1 | Dose-dependent increases in exposure. | [4] |

| ASC50 | Non-human primate | Not specified | Not specified | Longer than competitor | Higher drug exposure and lower clearance than competitor. | [6][9][10] |

Key Experimental Methodologies

The characterization of oral IL-17 inhibitors relies on a variety of in vitro and in vivo experimental models. This section details the protocols for some of the key assays cited.

IL-17A-Induced IL-6 Secretion Assay in Human Dermal Fibroblasts

This in vitro assay is crucial for determining the potency of IL-17 inhibitors in a cellular context.

Protocol:

-

Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

-

Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.

-

Starvation: The culture medium is replaced with serum-free DMEM for 16-24 hours to synchronize the cells.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the oral IL-17 inhibitor or vehicle control for 1 hour.

-

Stimulation: Recombinant human IL-17A (e.g., 25-100 ng/mL) is added to the wells to stimulate the cells.[14][15] In some protocols, TNF-α (e.g., 2.5-10 ng/mL) is co-administered to mimic the inflammatory milieu.[14][15]

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: The culture supernatants are collected and centrifuged to remove any cellular debris.

-

IL-6 Quantification: The concentration of IL-6 in the supernatants is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in IL-6 secretion, is calculated.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to their protein targets in real-time.

Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant human IL-17A is immobilized onto the activated sensor chip surface via amine coupling. A reference flow cell is typically prepared without the protein to subtract non-specific binding.

-

Analyte Preparation: The oral IL-17 inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The different concentrations of the analyte are injected over the sensor chip surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.

-

Dissociation: After the injection of the analyte, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the IL-17A.

-

Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

In Vivo Model of IL-17A-Induced CXCL1 Production

This pharmacodynamic model assesses the ability of an oral IL-17 inhibitor to block the biological activity of IL-17A in a living organism.

Protocol:

-

Animal Model: C57BL/6 mice are typically used for this model.

-

Inhibitor Administration: The oral IL-17 inhibitor or vehicle control is administered to the mice via oral gavage at various doses.

-

IL-17A Challenge: After a specified period (e.g., 1-2 hours) to allow for drug absorption and distribution, mice are challenged with a subcutaneous injection of recombinant mouse IL-17A.[16]

-

Blood Collection: At a predetermined time point after the IL-17A challenge (e.g., 2 hours), blood samples are collected from the mice.[16]

-

Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

-

CXCL1 Quantification: The concentration of CXCL1 in the serum is measured using a specific ELISA kit.

-

Data Analysis: The dose-dependent inhibition of IL-17A-induced CXCL1 production by the oral inhibitor is determined.

Future Directions and Conclusion

The development of oral IL-17 inhibitors represents a paradigm shift in the treatment of autoimmune diseases. While early clinical data for some candidates have been promising, the safety concerns observed with LY3509754 highlight the importance of careful toxicological evaluation.[4] Future research will focus on optimizing the potency, selectivity, and safety profiles of these small molecules. The identification of novel allosteric binding sites on IL-17A or its receptor could provide new avenues for inhibitor design.

References

- 1. The metabolism-modulating activity of IL-17 signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. imavita.com [imavita.com]

- 10. Imiquimod-Induced Psoriasis Mouse Models - Ace Therapeutics [acetherapeutics.com]

- 11. zenasbio.com [zenasbio.com]

- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 13. Zenas BioPharma Reports Positive Phase 2 Results for Obexelimab and Provides Corporate Updates, Including Upcoming Phase 3 Data for IgG4-RD [quiverquant.com]

- 14. Frontiers | Interleukin-6 and Type-I Collagen Production by Systemic Sclerosis Fibroblasts Are Differentially Regulated by Interleukin-17A in the Presence of Transforming Growth Factor-Beta 1 [frontiersin.org]

- 15. Ultraviolet B Inhibits IL-17A/TNF-α-Stimulated Activation of Human Dermal Fibroblasts by Decreasing the Expression of IL-17RA and IL-17RC on Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Simepdekinra: A Technical Guide for Immune-Mediated Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simepdekinra (also known as LY4100511 and DC-853) is an investigational, orally administered small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17 (IL-17). Developed initially by DICE Therapeutics and now under the stewardship of Eli Lilly, Simepdekinra is currently in clinical development for the treatment of immune-mediated inflammatory diseases, with a primary focus on moderate-to-severe plaque psoriasis.[1][2] As a "fast follower" to a similar compound, DC-806, Simepdekinra is reported to possess improved potency and metabolic stability.[3] This document provides a comprehensive technical overview of Simepdekinra, summarizing the available data on its mechanism of action, preclinical rationale, and clinical development program.

Introduction to Simepdekinra

Simepdekinra is a small molecule designed to selectively target and inhibit the IL-17 cytokine, a key driver in the pathogenesis of numerous autoimmune and inflammatory conditions.[1] Its development as an oral therapeutic offers a potential convenience advantage over the injectable biologic agents that currently dominate the IL-17 inhibitor class. The therapeutic rationale for Simepdekinra is based on the well-established role of the IL-23/IL-17 axis in diseases like psoriasis.[4]

Chemical and Physical Properties

While specific details remain proprietary, the fundamental characteristics of Simepdekinra are outlined below.

| Property | Value | Source |

| Compound Name | Simepdekinra | Eli Lilly |

| Alternative Names | LY4100511, DC-853 | [3] |

| Modality | Small Molecule | [3] |

| Route of Administration | Oral | [3] |

| Target | Interleukin-17 (IL-17) | [1] |

Mechanism of Action: IL-17 Inhibition

Simepdekinra functions as an inhibitor of IL-17, a cytokine predominantly produced by T helper 17 (Th17) cells. IL-17 plays a critical role in host defense against certain pathogens but is also a central mediator of inflammation in autoimmune diseases. By binding to its receptor (IL-17R) on various cell types, including keratinocytes, IL-17 triggers a cascade of downstream signaling events that promote inflammation, cell proliferation, and recruitment of other immune cells.

Signaling Pathway

The binding of IL-17A to its receptor complex initiates a signaling cascade that leads to the transcription of pro-inflammatory genes. Simepdekinra is presumed to interrupt this pathway, although the precise binding site and inhibitory mechanism have not been publicly disclosed. A generalized schematic of the IL-17 signaling pathway is presented below.

Preclinical and Quantitative Data

Detailed preclinical data for Simepdekinra, including specific IC50, Ki, and EC50 values, have not been made publicly available. However, it has been reported that DC-853 (Simepdekinra) demonstrates a higher affinity for the IL-17A cytokine and improved metabolic stability compared to its predecessor, DC-806.[4] SEC filings from DICE Therapeutics confirm that in preclinical studies, their IL-17 inhibitors selectively inhibit both IL-17AA and IL-17AF isoforms.

In Vitro and In Vivo Data

| Assay Type | Parameter | Simepdekinra (LY4100511/DC-853) |

| Biochemical Assays | IC50 vs. IL-17A | Data Not Available |

| Ki vs. IL-17A | Data Not Available | |

| Cell-Based Assays | EC50 (IL-17-induced cytokine release) | Data Not Available |

| Animal Models | Efficacy in Psoriasis Models | Preclinical data supports clinical development, but specific results are not published. |

Clinical Development Program

Simepdekinra is currently in Phase 2 clinical development for moderate-to-severe plaque psoriasis.[5] Multiple Phase 1 studies in healthy volunteers have also been conducted to assess safety, tolerability, and pharmacokinetics.

Clinical Trial Overview

| Trial Identifier | Phase | Status | Population | Primary Objectives |

| NCT06602219 | 2 | Completed | Adults with Moderate-to-Severe Plaque Psoriasis | To assess the efficacy and safety of different doses of Simepdekinra.[5][6] |

| Phase 1 Studies | 1 | Completed | Healthy Volunteers | To evaluate safety, tolerability, and pharmacokinetics.[2] |

Pharmacokinetic Data

Detailed pharmacokinetic parameters from clinical trials are not yet publicly available. Phase 1 studies have been conducted to evaluate the absorption, metabolism, and excretion of Simepdekinra.[2]

| Parameter | Value (Healthy Volunteers) |

| Cmax (Maximum Concentration) | Data Not Available |

| Tmax (Time to Maximum Concentration) | Data Not Available |

| AUC (Area Under the Curve) | Data Not Available |

| Half-life | Data Not Available |

Clinical Efficacy Data

Efficacy data from the Phase 2 trial in psoriasis has not yet been published. The primary endpoint for this type of study is typically the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score from baseline.

| Endpoint | Result (vs. Placebo) |

| PASI 75 at Week X | Data Not Available |

| PASI 90 at Week X | Data Not Available |

| sPGA 0/1 (clear or almost clear) | Data Not Available |

Experimental Protocols

While specific, detailed protocols for Simepdekinra are proprietary, this section outlines the general methodologies employed for the evaluation of oral IL-17 inhibitors.

In Vitro Assay Workflow

A typical workflow for characterizing a small molecule inhibitor of IL-17 would involve a series of in vitro assays to determine its potency and selectivity.

References

- 1. DC-853 by DICE Therapeutics for Plaque Psoriasis (Psoriasis Vulgaris): Likelihood of Approval [pharmaceutical-technology.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 4. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

Early-Phase Research on DC-853: A Novel Oral IL-17 Inhibitor for Psoriasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DC-853 (also known as LY4100511) is an orally bioavailable, small-molecule inhibitor of interleukin-17A (IL-17A) currently under investigation for the treatment of moderate-to-severe plaque psoriasis. Developed by DICE Therapeutics, a wholly owned subsidiary of Eli Lilly and Company, DC-853 is positioned as a next-generation therapy with the potential to offer the efficacy of biologic treatments with the convenience of oral administration.[1][2][3] This document provides a comprehensive overview of the available early-phase research on DC-853, including its mechanism of action, preclinical data on related compounds, and the design of its ongoing clinical trials.

Mechanism of Action: Targeting the IL-17 Pathway

Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and significant inflammation, driven by a complex interplay of immune cells and cytokines. The IL-23/IL-17 axis is a central pathogenic pathway in psoriasis.[1] IL-17A, a key effector cytokine primarily produced by Th17 cells, plays a pivotal role by acting on keratinocytes to promote their proliferation and the production of pro-inflammatory mediators, creating a positive feedback loop that sustains the disease state.

DC-853 is designed to directly inhibit the activity of the IL-17A cytokine.[2] By binding to IL-17A, DC-853 is expected to block its interaction with the IL-17 receptor on keratinocytes and other target cells, thereby disrupting the downstream signaling cascade that leads to the clinical manifestations of psoriasis. As a follow-on compound to DC-806, DC-853 is reported to have a higher affinity for IL-17A and improved metabolic stability.[1][4]

Preclinical Research

While specific preclinical data for DC-853 has not been extensively published, information from a patent filed by Dice Alpha Inc. and a U.S. Securities and Exchange Commission (SEC) filing for DICE Therapeutics provides insights into the activity of this class of oral IL-17 inhibitors.

In Vitro Activity of a Representative IL-17A Inhibitor

A patent from Dice Alpha Inc. describes di-cyclopropyl based interleukin-17A (IL-17A) production inhibitors for the treatment of psoriasis and other autoimmune diseases.[5] The patent provides in vitro data for an exemplified compound that is structurally related to DC-853.

Table 1: In Vitro Activity of an Exemplified IL-17A Inhibitor

| Assay System | Target | Endpoint | Result (pIC50) |

| HEK-Blue Cells | IL-17A/A | NF-κB dependent SEAP reporter gene activity | 8 |

| HEK-Blue Cells | IL-17A/F | NF-κB dependent SEAP reporter gene activity | 7-8 |

| Human Liver Microsomes | - | Intrinsic Clearance (CLint) | >50 µL/min/mg protein |

| Rat Liver Microsomes | - | Intrinsic Clearance (CLint) | 9.6-20 µL/min/mg protein |

Source: Dice Alpha Inc. Patent WO 2023164057[5]

The following is a generalized protocol based on the information provided in the patent for assessing the in vitro inhibitory activity of compounds like DC-853.

Objective: To determine the potency of a test compound in inhibiting IL-17A/A and IL-17A/F signaling.

Cell Line: HEK-Blue™ IL-17 cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: HEK-Blue™ IL-17 cells are cultured according to the manufacturer's instructions.

-

Compound Preparation: The test compound is serially diluted to various concentrations in an appropriate solvent.

-

Assay Procedure:

-

Cells are seeded into a 96-well plate.

-

The cells are pre-incubated with the test compound at various concentrations for a specified period.

-

Recombinant human IL-17A/A or IL-17A/F is added to the wells to stimulate the IL-17 receptor.

-

The plate is incubated for a period sufficient to allow for NF-κB activation and SEAP expression.

-

-

Detection:

-

A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell culture supernatant.

-

The plate is incubated until a color change is observed.

-

The absorbance is read at a specific wavelength (e.g., 620-655 nm) using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of inhibition of IL-17A-induced NF-κB activation is calculated for each compound concentration relative to a vehicle control.

-

The pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50), is determined by fitting the data to a dose-response curve.

-

In Vivo Animal Model Data

A DICE Therapeutics SEC filing mentions preclinical data for DC-853 from a rat collagen-induced arthritis (CIA) model, a common animal model for studying inflammatory arthritis with some overlapping pathways with psoriasis. The filing states that DC-853 demonstrated similar levels of anti-inflammatory activity, as measured by a reduction in ankle swelling, when compared to DC-806 and an IL-17 antibody.[6] However, specific quantitative data from this study is not publicly available.

Clinical Development of DC-853

Following the promising preclinical profile of its oral IL-17 inhibitors, Eli Lilly and Company has advanced DC-853 into clinical development for moderate-to-severe plaque psoriasis, prioritizing it over the lead candidate DC-806.[4]

Phase 1 Studies

Two Phase 1 trials of DC-853 were initiated in March and April of an unspecified year to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.[4] While the results of these studies have not been publicly detailed, their successful completion presumably supported the progression to Phase 2.

Phase 2 Clinical Trial (NCT06602219)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study of DC-853 (LY4100511) for the treatment of adult participants with moderate-to-severe plaque psoriasis is currently underway.[7][8]

Table 2: Overview of the Phase 2 Clinical Trial for DC-853 (NCT06602219)

| Parameter | Description |

| Official Title | A Phase 2, Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel-group, Dose Ranging Study of LY4100511 (DC-853) for the Treatment of Adult Participants With Moderate-to Severe Plaque Psoriasis |

| Status | Completed |

| Enrollment | 222 participants |

| Study Design | Interventional, Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment |

| Primary Purpose | Treatment |

| Intervention | Drug: LY4100511 (DC-853) - Oral; Drug: Placebo - Oral |

| Primary Outcome Measures | To be determined upon publication of results. Likely to be related to the Psoriasis Area and Severity Index (PASI) score reduction from baseline. |

| Key Inclusion Criteria | - Adults aged 18 to 75 years with a clinical diagnosis of plaque psoriasis for at least 6 months.- Psoriasis involving ≥10% of body surface area.- Static Physician's Global Assessment (sPGA) score of ≥3.- Candidate for systemic therapy or phototherapy. |

| Key Exclusion Criteria | - Non-plaque forms of psoriasis.- Previous treatment with any IL-17 targeting biologic.- Active or recent history of inflammatory bowel disease. |

Source: ClinicalTrials.gov (NCT06602219)[7]

Visualizations

Signaling Pathway of IL-17A in Psoriasis and Point of Intervention for DC-853

Caption: IL-17A signaling in psoriasis and the inhibitory action of DC-853.

Generalized Workflow for Preclinical Evaluation of an Oral Psoriasis Drug Candidate

Caption: A generalized workflow for the preclinical development of an oral psoriasis drug.

Conclusion

DC-853 represents a promising oral therapeutic candidate for the treatment of psoriasis by specifically targeting the pro-inflammatory cytokine IL-17A. While detailed quantitative data from its early-phase research is not yet publicly available, the information from related compounds and the progression to a Phase 2 clinical trial suggest a favorable preclinical profile. The ongoing clinical evaluation will be critical in determining the safety and efficacy of DC-853 and its potential to become a valuable addition to the therapeutic armamentarium for psoriasis. Further publications and conference presentations are anticipated to provide a more complete picture of the preclinical and early clinical data for this novel compound.

References

- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DC-853 by DICE Therapeutics for Plaque Psoriasis (Psoriasis Vulgaris): Likelihood of Approval [pharmaceutical-technology.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Dice Alpha patents IL-17A production inhibitors | BioWorld [bioworld.com]

- 6. materials.proxyvote.com [materials.proxyvote.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Study of LY4100511 (DC-853) in Adult Participants With Moderate-to-Severe Plaque Psoriasis [ctv.veeva.com]

Preclinical Profile of GSK2190915: A Potent FLAP Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2190915 (PubChem CID: 71380142) is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[2][4] By targeting FLAP, GSK2190915 effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (cysLTs), offering a comprehensive approach to mitigating leukotriene-driven inflammation.[1][2] This technical guide provides a detailed overview of the preclinical data for GSK2190915, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

GSK2190915 exerts its anti-inflammatory effects by binding to 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein that functions as a scaffold, bringing together cytosolic 5-lipoxygenase (5-LO) and its substrate, arachidonic acid, which is released from the nuclear membrane.[5][6] This co-localization is essential for the initiation of the leukotriene biosynthesis cascade.[5][6]

By inhibiting FLAP, GSK2190915 prevents the transfer of arachidonic acid to 5-LO, thereby blocking the first committed step in the 5-lipoxygenase pathway.[2][4] This leads to a profound and broad-spectrum reduction in the production of all downstream leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive and pro-inflammatory cysLTs (LTC4, LTD4, and LTE4).[1][2]

References

- 1. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

Simepdekinra: A Technical Guide to IL-17A Target Validation in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simepdekinra (also known as LY4100511 and DC-853) is an orally administered small molecule modulator of Interleukin-17A (IL-17A) currently under investigation for the treatment of immune-mediated inflammatory diseases, most notably psoriasis.[1][2][3][4][5] Developed by DICE Therapeutics and subsequently acquired by Eli Lilly, Simepdekinra represents a significant advancement in the quest for convenient, oral therapies that can rival the efficacy of injectable biologics targeting the IL-17 pathway.[4][5] This technical guide provides an in-depth overview of the target validation for Simepdekinra, focusing on its mechanism of action, quantitative data, and the experimental protocols utilized to confirm its role as an IL-17A inhibitor.

Target Profile: Interleukin-17A

Interleukin-17A is a hallmark cytokine produced predominantly by T helper 17 (Th17) cells, and it plays a pivotal role in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[6][7][8] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of various cell types, including keratinocytes, fibroblasts, and endothelial cells.[9][10] This binding initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the characteristic inflammation and tissue pathology observed in these diseases.[11] The clinical and commercial success of monoclonal antibodies targeting IL-17A has unequivocally validated this cytokine as a therapeutic target for autoimmune disorders.[8][12]

Mechanism of Action of Simepdekinra

Simepdekinra is designed to be a potent and selective inhibitor of IL-17A. As a small molecule, it functions by binding directly to the IL-17A cytokine, thereby preventing its interaction with the IL-17RA/RC receptor complex.[1][13] This blockade of the initial step in the signaling cascade effectively neutralizes the downstream inflammatory effects of IL-17A.[6][7]

IL-17A Signaling Pathway and Inhibition by Simepdekinra

Caption: IL-17A signaling cascade and the inhibitory action of Simepdekinra.

Quantitative Data for Simepdekinra

The following table summarizes the available quantitative data for Simepdekinra (DC-853) and its predecessor compound, DC-806. It is important to note that detailed preclinical and clinical data for Simepdekinra are not yet fully published.

| Parameter | Molecule | Value | Assay/Context | Source |

| IC50 | Simepdekinra | ≤10 nM | IL-17A/A HEK-Blue cells | [1] |

| Simepdekinra | 10-100 nM | IL-17A/F HEK-Blue cells | [1] | |

| Binding Affinity | Simepdekinra | Higher affinity for IL-17A than DC-806 | Not specified | [13] |

| Metabolic Stability | Simepdekinra | Improved compared to DC-806 | Not specified | [13] |

| Clinical Efficacy | DC-806 | -43.7% mean PASI score reduction | Phase 1, 800 mg twice daily at 4 weeks | [5][13] |

| Placebo | -13.3% mean PASI score reduction | Phase 1, at 4 weeks | [5][13] |

Experimental Protocols for Target Validation

The following sections detail representative experimental protocols for the in vitro and in vivo validation of an oral IL-17A inhibitor like Simepdekinra.

In Vitro Assays

1. IL-17A Binding Affinity Assay (Surface Plasmon Resonance - SPR)

-

Objective: To determine the binding kinetics and affinity (KD) of Simepdekinra to human IL-17A.

-

Methodology:

-

Recombinant human IL-17A is immobilized on a sensor chip.

-

A series of concentrations of Simepdekinra are flowed over the chip surface.

-

The association and dissociation of Simepdekinra to IL-17A are measured in real-time by detecting changes in the refractive index at the chip surface.

-

The resulting sensorgrams are fitted to a kinetic binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

2. IL-17A-Induced Cytokine Production Assay

-

Objective: To assess the functional inhibition of IL-17A signaling by Simepdekinra in a cellular context.

-

Methodology:

-

Primary human dermal fibroblasts or keratinocytes are cultured in 96-well plates.

-

Cells are pre-incubated with a dose range of Simepdekinra for 1-2 hours.

-

Recombinant human IL-17A is added to the wells to stimulate the cells.

-

After 24-48 hours of incubation, the cell culture supernatant is collected.

-

The concentration of a downstream inflammatory cytokine, such as IL-6 or CXCL1, in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The IC50 value, representing the concentration of Simepdekinra that inhibits 50% of the IL-17A-induced cytokine production, is calculated.

-

3. HEK-Blue™ IL-17 Reporter Assay

-

Objective: To quantify the inhibition of IL-17A/IL-17RA interaction in a high-throughput format.

-

Methodology:

-

HEK-Blue™ IL-17 cells, which are engineered to express the human IL-17RA and IL-17RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.

-

Cells are plated in 96-well plates.

-

A fixed concentration of IL-17A is pre-incubated with a serial dilution of Simepdekinra.

-

The mixture is then added to the cells.

-

After a 24-hour incubation, the SEAP activity in the supernatant is measured using a colorimetric substrate.

-

The IC50 value for the inhibition of IL-17A-induced SEAP production is determined.[1]

-

In Vivo Models

1. Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model

-

Objective: To evaluate the in vivo efficacy of orally administered Simepdekinra in a psoriasis-like inflammation model.

-

Methodology:

-

The shaved back skin of BALB/c or C57BL/6 mice is treated daily with a topical application of imiquimod cream for 5-7 consecutive days to induce a psoriasis-like skin inflammation.[14][15]

-

Mice are orally administered with Simepdekinra or a vehicle control daily, starting from the first day of IMQ application.

-

The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness.

-

At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Gene expression of pro-inflammatory markers (e.g., IL-17A, IL-23, TNF-α) in the skin can be quantified by qPCR.[15]

-

2. IL-17A Transgenic Mouse Model

-

Objective: To assess the therapeutic effect of Simepdekinra in a genetically driven model of IL-17A-mediated skin inflammation.

-

Methodology:

-

Transgenic mice that overexpress IL-17A specifically in keratinocytes (e.g., K14-IL-17A mice) are used. These mice spontaneously develop a psoriasis-like phenotype.[16]

-

Mice are treated with daily oral doses of Simepdekinra or vehicle.

-

Skin inflammation and other disease parameters are monitored over a period of several weeks.

-

Histological and molecular analyses of skin samples are performed as described for the IMQ model to evaluate the reduction in inflammation and hyperproliferation.

-

Experimental Workflow for Target Validation

Caption: A typical experimental workflow for the validation of an IL-17A inhibitor.

Conclusion

Simepdekinra is a promising oral IL-17A inhibitor with the potential to offer a convenient and effective treatment option for patients with psoriasis and other immune-mediated inflammatory diseases. The validation of its target, IL-17A, is built upon a strong foundation of biological rationale and the clinical success of antibody-based therapies. The preclinical data, although not yet fully disclosed, suggest high potency and improved metabolic properties. The experimental methodologies outlined in this guide represent the standard approaches used to characterize and validate such compounds, providing a clear pathway from target identification to clinical development. As more data from ongoing clinical trials become available, a more complete picture of Simepdekinra's therapeutic potential will emerge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 3. simepdekinra (LY4100511) / Eli Lilly [delta.larvol.com]

- 4. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. nextstepsinderm.com [nextstepsinderm.com]

- 6. drugs.com [drugs.com]

- 7. verywellhealth.com [verywellhealth.com]

- 8. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of IL-17-Mediated Signaling Pathway in Autoimmune Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mednexus.org [mednexus.org]

- 13. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 16. tandfonline.com [tandfonline.com]

Unraveling the Molecular Dance: A Technical Guide to the Interaction of Simepdekinra with the IL-17 Signaling Axis

For Immediate Release

INDIANAPOLIS, IN – As the landscape of autoimmune disease treatment evolves, small molecule inhibitors are emerging as a promising therapeutic modality. Simepdekinra (also known as LY4100511 and DC-853), an orally administered small molecule developed by Eli Lilly and Company, is at the forefront of this innovation, targeting the interleukin-17 (IL-17) pathway. This technical guide provides a comprehensive overview of the molecular interactions of Simepdekinra, focusing on its role as a modulator of IL-17A and its subsequent impact on the IL-17 receptor signaling cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and pharmacology.

Executive Summary

Simepdekinra is a potent, orally bioavailable small molecule inhibitor of IL-17A.[1] Current publicly available data indicates that Simepdekinra's mechanism of action involves the direct modulation of the IL-17A cytokine, thereby preventing its engagement with the IL-17 receptor complex. This inhibitory action effectively abrogates the downstream inflammatory signaling cascade implicated in the pathophysiology of various autoimmune diseases, including psoriasis.[2][3] While direct binding studies and structural data on the Simepdekinra-IL-17A complex are not yet in the public domain, functional assays have demonstrated its potent inhibitory effects on IL-17A-mediated signaling.

Molecular Mechanism of Action

The interleukin-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of inflammation in numerous autoimmune conditions.[4] These cytokines exist as homodimers (IL-17A/A, IL-17F/F) or a heterodimer (IL-17A/F) and exert their biological effects by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits expressed on the surface of target cells.[5] This ligand-receptor interaction initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6]

Simepdekinra functions as an antagonist of IL-17A. It is believed to bind directly to the IL-17A cytokine, likely at a site that is critical for its interaction with the IL-17RA/RC receptor complex.[2][7] This preventative binding competitively inhibits the formation of the IL-17A/IL-17RA/IL-17RC signaling complex, thus blocking the initiation of the inflammatory cascade.

Quantitative Analysis of Simepdekinra's Functional Potency

While specific binding affinities (Kd) for the Simepdekinra-IL-17A interaction are not publicly available, the functional potency of Simepdekinra has been characterized using a cell-based reporter assay. The following table summarizes the available quantitative data on Simepdekinra's inhibitory activity.

| Analyte | Assay System | Cell Line | Parameter | Value | Reference |

| IL-17A/A signaling | NF-κB/AP-1 Reporter Assay | HEK-Blue™ IL-17 | IC50 | ≤10 nM | [7] |

| IL-17A/F signaling | NF-κB/AP-1 Reporter Assay | HEK-Blue™ IL-17 | IC50 | 10-100 nM | [7] |

Experimental Protocols

The determination of Simepdekinra's functional potency was achieved through a well-established cell-based assay. The following provides a detailed methodology for such an experiment.

HEK-Blue™ IL-17 Reporter Gene Assay for IL-17 Signaling Inhibition

This assay quantifies the inhibition of IL-17A-induced signaling by Simepdekinra in a genetically engineered human embryonic kidney (HEK293) cell line.

Principle: HEK-Blue™ IL-17 cells are co-transfected with human IL-17RA and IL-17RC genes, along with a reporter gene for secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB and AP-1 inducible promoter.[8] Binding of IL-17A to its receptor on the cell surface activates the downstream signaling pathway, leading to the expression and secretion of SEAP into the cell culture supernatant. The activity of SEAP is then measured colorimetrically. A small molecule inhibitor that blocks the IL-17 signaling pathway will result in a dose-dependent decrease in SEAP activity.

Materials:

-

HEK-Blue™ IL-17 Cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

Recombinant Human IL-17A (carrier-free)

-

Simepdekinra (DC-853)

-

Phosphate-Buffered Saline (PBS)

-

96-well, flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: HEK-Blue™ IL-17 cells are cultured according to the manufacturer's instructions. On the day of the assay, cells are harvested, washed with PBS, and resuspended in fresh, pre-warmed HEK-Blue™ Detection Medium at a concentration of 280,000 cells/mL.

-

Compound Preparation: A serial dilution of Simepdekinra is prepared in HEK-Blue™ Detection Medium to achieve the desired final concentrations for the dose-response curve.

-

Assay Plate Setup:

-

Add 20 µL of each Simepdekinra dilution to the appropriate wells of a 96-well plate.

-

Add 20 µL of HEK-Blue™ Detection Medium without the compound to the control wells.

-

Add 160 µL of the cell suspension (approximately 45,000 cells) to each well.

-

Add 20 µL of recombinant human IL-17A to all wells (except for the unstimulated control) to achieve a final concentration that elicits a submaximal response (e.g., EC70-EC80).

-

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ humidified incubator for 16-24 hours.

-

Measurement: The absorbance is read at 620-655 nm using a spectrophotometer.

-

Data Analysis: The results are expressed as the percentage of inhibition of SEAP activity relative to the control wells (cells + IL-17A without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log of the Simepdekinra concentration and fitting the data to a four-parameter logistic model.

Visualizing the IL-17 Signaling Pathway and Simepdekinra's Point of Intervention

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the proposed mechanism of action for Simepdekinra.

Conclusion and Future Directions

Simepdekinra represents a significant advancement in the development of oral therapies for IL-17-mediated autoimmune diseases. Its mechanism as a direct modulator of the IL-17A cytokine provides a targeted approach to inhibiting a key inflammatory pathway. While functional data clearly demonstrates its potency, the scientific community awaits the publication of detailed structural and biophysical data that will fully elucidate the molecular intricacies of the Simepdekinra-IL-17A interaction. Such information will be invaluable for the future design of next-generation small molecule immunomodulators. As Simepdekinra progresses through clinical trials, further insights into its in vivo efficacy and safety will continue to shape our understanding of its therapeutic potential.

References

- 1. Rolling the bones in psoriasis, Dice advances oral IL-17 therapy | BioWorld [bioworld.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. invivogen.com [invivogen.com]

Small Molecule IL-17 Antagonists: A Technical Guide to Investigational Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-17 (IL-17) has emerged as a critical cytokine in the pathogenesis of various autoimmune and inflammatory diseases. While biologic therapies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule antagonists represents a promising therapeutic alternative. This technical guide provides an in-depth overview of the investigational landscape of small molecule IL-17 inhibitors, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

The IL-17 Signaling Pathway: A Key Inflammatory Axis

The IL-17 family of cytokines, particularly IL-17A, are potent drivers of inflammation.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on target cells such as fibroblasts, endothelial cells, and keratinocytes. This ligand-receptor interaction initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases, leading to neutrophil recruitment and tissue inflammation. The development of small molecule antagonists aims to disrupt this signaling cascade at the level of the IL-17A cytokine or its receptor.

Investigational Small Molecule IL-17 Antagonists: A Comparative Overview

A number of pharmaceutical companies are actively developing small molecule inhibitors of the IL-17 pathway. These molecules can be broadly categorized based on their mechanism of action: direct inhibition of IL-17A or antagonism of the IL-17RA receptor. The following tables summarize publicly available quantitative data for select investigational compounds.

Table 1: In Vitro Potency of Investigational Small Molecule IL-17 Antagonists

| Compound ID | Target | Assay Type | IC50 / Kd | Organization |

| Cedirogant (ABBV-157) | RORγt (indirectly inhibits IL-17) | Ex vivo IL-17A inhibition | IC50: 0.56 mg/L | AbbVie |

| UCB Lead Compound | IL-17A | HTRF Assay | IC50: 4 nM | UCB S.A. |

| Hitgen Compound Class 1 | IL-17A/IL-17RA PPI | Not specified | IC50 < 100 nM | Hitgen Inc. |

| Hitgen Compound Class 2 | IL-17A/IL-17RA PPI | Not specified | IC50: 1.0–100 μM | Hitgen Inc. |

| CBG040591 / CBG060392 | IL-17RA | Virtual Screening | Micromolar affinity | Not specified[1] |

| PN-881 | IL-17A/F | Not specified | Orders of magnitude more potent than an oral small molecule analog | Protagonist Therapeutics[3] |

Table 2: Preclinical Pharmacokinetic Parameters of Select Small Molecule IL-17 Antagonists

| Compound ID | Species | Route | Apparent Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) | Bioavailability (F) | Organization |

| Cedirogant (ABBV-157) | Human | Oral | 24.5 L/day | 28.2 L | Not specified | Not specified | AbbVie[4] |

| AK111 (Antibody) | Human | SC | 0.182 L/day | 6.65 L | Not specified | Not specified | Akeso Biopharma[5] |

Key Experimental Protocols in the Evaluation of Small Molecule IL-17 Antagonists

The preclinical and clinical development of small molecule IL-17 antagonists involves a battery of in vitro and in vivo assays to characterize their potency, selectivity, pharmacokinetics, and efficacy. Below are generalized methodologies for key experiments cited in the literature.

In Vitro Assays

These assays are designed to measure the direct interaction of a small molecule with IL-17A or its receptor IL-17RA.

-

Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of an inhibitor.

-

General Protocol:

-

Immobilize recombinant human IL-17A or the extracellular domain of IL-17RA onto a sensor chip.

-

Flow a series of concentrations of the small molecule antagonist over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand.

-

Analyze the resulting sensorgrams to determine kinetic parameters.

-

-

References

- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]

- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Population pharmacokinetic/pharmacodynamic analysis of AK111, an IL-17A monoclonal antibody, in subjects with moderate-to-severe plaque psoriasis [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Simepdekinra, an Oral IL-17 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simepdekinra (also known as DC-853 and LY4100511) is an investigational, orally administered small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] IL-17A is a key driver in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis. By targeting the IL-17A signaling pathway, Simepdekinra represents a promising therapeutic approach for these conditions. Preclinical data suggests that Simepdekinra possesses improved potency and metabolic stability compared to earlier molecules in its class.[2][3]

These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of Simepdekinra, focusing on its mechanism of action and cellular effects. The provided methodologies are based on established assays for evaluating IL-17 inhibitors and are intended to guide researchers in the assessment of Simepdekinra or similar molecules.

Mechanism of Action and Signaling Pathway

Simepdekinra exerts its therapeutic effect by inhibiting the interaction between IL-17A and its receptor complex, which is composed of the IL-17RA and IL-17RC subunits. This disruption blocks the downstream signaling cascade that leads to the production of various pro-inflammatory mediators. The canonical IL-17 signaling pathway involves the recruitment of the adaptor protein Act1 to the receptor complex, which in turn engages TNF receptor-associated factor 6 (TRAF6). This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and the activation of mitogen-activated protein kinase (MAPK) pathways. The culmination of this signaling is the expression of genes encoding inflammatory cytokines, chemokines (such as CXCL1), and antimicrobial peptides, which contribute to the inflammatory response and cellular proliferation observed in diseases like psoriasis.

IL-17 Signaling Pathway Inhibited by Simepdekinra

Caption: IL-17 signaling pathway and the inhibitory action of Simepdekinra.

Quantitative Data Summary